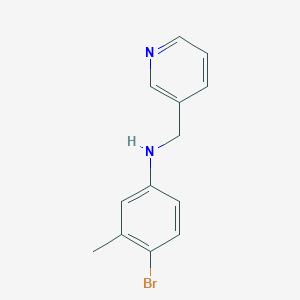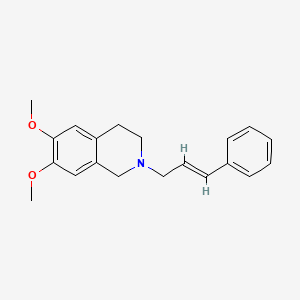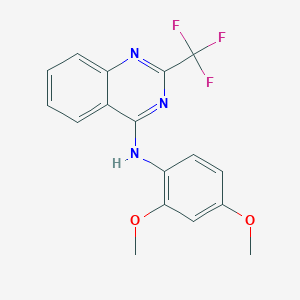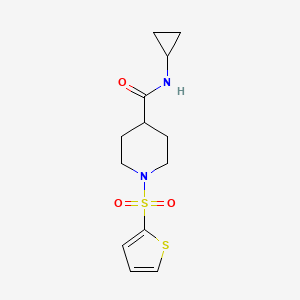
3-(2-chloro-6-fluorophenyl)-N-(3-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloro-6-fluorophenyl)-N-(3-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(3-methoxyphenyl)acrylamide involves the inhibition of certain enzymes and signaling pathways that are critical for the growth and survival of cancer cells and microorganisms. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It also inhibits the activity of protein kinases such as AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-(3-methoxyphenyl)acrylamide has been shown to exhibit several biochemical and physiological effects. It has been found to induce apoptosis or programmed cell death in cancer cells, thereby inhibiting their growth and proliferation. It also inhibits the production of inflammatory cytokines and chemokines, which are involved in the development of various diseases such as cancer and autoimmune disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2-chloro-6-fluorophenyl)-N-(3-methoxyphenyl)acrylamide in lab experiments include its potent inhibitory activity against cancer cells and microorganisms, its ability to induce apoptosis, and its potential as a candidate for the development of new antibiotics. However, its limitations include its toxicity and potential side effects, which may limit its use in clinical settings.
Future Directions
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(3-methoxyphenyl)acrylamide. One such direction is to explore its potential as a therapeutic agent for the treatment of various cancers and infectious diseases. Another direction is to investigate its mechanism of action in greater detail, including its interactions with other enzymes and signaling pathways. Additionally, research can be conducted to optimize its synthesis and improve its pharmacological properties, such as its bioavailability and toxicity profile.
Conclusion:
In conclusion, 3-(2-chloro-6-fluorophenyl)-N-(3-methoxyphenyl)acrylamide is a promising compound with potential applications in the field of medicinal chemistry. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied, and there are several future directions for research on this compound. With further research, this compound may prove to be a valuable therapeutic agent for the treatment of various diseases.
Synthesis Methods
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(3-methoxyphenyl)acrylamide has been achieved using several methods. One such method involves the reaction of 2-chloro-6-fluoroaniline with 3-methoxyphenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain the desired compound.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-N-(3-methoxyphenyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against various cancer cell lines such as breast, lung, and colon cancer. It has also been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO2/c1-21-12-5-2-4-11(10-12)19-16(20)9-8-13-14(17)6-3-7-15(13)18/h2-10H,1H3,(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXRLKYXNZJFPW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(trifluoromethyl)phenyl]-1-azepanecarbothioamide](/img/structure/B5843197.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5843200.png)
![2-{4-[(4-tert-butylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5843208.png)
![5-[(3,4-difluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5843217.png)


![ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5843227.png)
![N-[2-(acetylamino)phenyl]-4-chlorobenzamide](/img/structure/B5843243.png)


![2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5843264.png)

![3-bromo-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5843295.png)
